5-Ethyl-1,3,4-oxadiazol-2-OL

Descripción general

Descripción

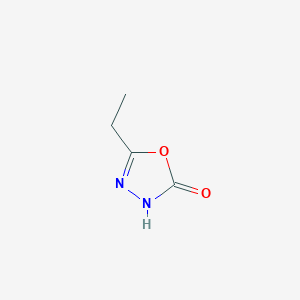

5-Ethyl-1,3,4-oxadiazol-2-OL is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring structure. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Mecanismo De Acción

Target of Action

5-Ethyl-1,3,4-oxadiazol-2-OL is a derivative of the 1,3,4-oxadiazole scaffold, which is known to possess a wide variety of biological activities . The primary targets of this compound are enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in various biological processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it can inhibit the activity of growth factors, enzymes, and kinases, contributing to its antiproliferative effects . The interaction of this compound with these enzymes can lead to changes in their function, thereby affecting the biological processes they regulate .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. For example, the inhibition of thymidylate synthase can disrupt DNA synthesis, while the inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are likely the result of the compound’s interaction with its targets and the subsequent disruption of various biochemical pathways .

Análisis Bioquímico

Biochemical Properties

5-Ethyl-1,3,4-oxadiazol-2-OL plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit significant binding affinity towards enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase . These interactions often involve non-covalent bonding, such as hydrogen bonding and van der Waals forces, which facilitate the compound’s ability to modulate enzyme activity. For instance, the inhibition of thymidylate synthase by this compound can lead to the disruption of DNA synthesis, thereby exhibiting potential anticancer effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it can alter gene expression by inhibiting histone deacetylase, leading to changes in chromatin structure and transcriptional activity . These cellular effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase II and thymidylate synthase . By binding to the active sites of these enzymes, this compound prevents their normal function, leading to the accumulation of DNA damage and subsequent cell death. Additionally, the compound’s interaction with histone deacetylase results in the acetylation of histones, thereby promoting a more relaxed chromatin structure and increased gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to the compound has been associated with persistent changes in gene expression and cellular metabolism, indicating potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites that are subsequently conjugated with sulfate or glucuronic acid for excretion . These metabolic processes are crucial for the compound’s detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound can cross cellular membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and histone proteins to modulate gene expression . Additionally, this compound can be targeted to the mitochondria, where it affects mitochondrial function and induces apoptosis . These localization patterns are often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL typically involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another common method includes the O-acylation of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids, followed by cyclocondensation in the presence of TBAF/THF at room temperature .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in optimizing the reaction conditions and minimizing human error .

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-1,3,4-oxadiazol-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.

Reduction: Reduction reactions can yield corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized heterocyclic compounds .

Aplicaciones Científicas De Investigación

5-Ethyl-1,3,4-oxadiazol-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different structural properties.

1,2,3-Oxadiazole: Known for its use in material science and high-energy materials.

1,2,5-Oxadiazole:

Uniqueness

5-Ethyl-1,3,4-oxadiazol-2-OL stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields .

Actividad Biológica

5-Ethyl-1,3,4-oxadiazol-2-OL is a compound belonging to the oxadiazole family, recognized for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This article presents a detailed examination of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties

this compound features a five-membered ring containing oxygen and nitrogen atoms. This structural configuration contributes to its unique reactivity and biological efficacy. The compound exhibits significant binding affinity towards various enzymes and proteins involved in critical biochemical pathways.

Target Interactions

The compound primarily interacts with enzymes such as thymidylate synthase and topoisomerase II. These interactions lead to the inhibition of DNA synthesis and repair processes, thereby exerting antiproliferative effects on cancer cells. Additionally, this compound has been shown to inhibit histone deacetylases (HDAC), which affects gene expression and cellular metabolism.

Biochemical Pathways

The inhibition of key enzymes results in significant alterations in various biochemical pathways. For instance:

- Apoptosis Induction: By activating caspase pathways and downregulating anti-apoptotic proteins.

- Cell Proliferation: The compound's ability to inhibit growth factor signaling contributes to reduced cell proliferation rates in cancerous tissues .

Biological Activities

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For example:

- Cell Line Studies: In vitro assays demonstrated that the compound exhibits cytotoxic effects against multiple cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 1.18 µM to 35.58 µM .

Antimicrobial Activity

The compound also exhibits antibacterial and antifungal properties. Research indicates that derivatives of oxadiazoles can effectively inhibit the growth of various pathogenic microorganisms .

Case Studies

Several case studies have focused on the synthesis and evaluation of analogs derived from this compound:

- Synthesis of Derivatives: A series of substituted oxadiazoles were synthesized to enhance biological activity. For instance, compounds with additional substituents showed improved cytotoxicity against selected cancer cell lines.

- In Vivo Studies: Animal model studies indicated that lower doses of the compound could yield therapeutic effects without significant toxicity, suggesting a favorable safety profile for potential clinical applications .

Propiedades

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-36-8 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.